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molecular formula C8H9N3O B8813347 1-(Pyridin-2-yl)imidazolidin-2-one CAS No. 53159-76-5

1-(Pyridin-2-yl)imidazolidin-2-one

Cat. No. B8813347
M. Wt: 163.18 g/mol
InChI Key: QNTITXYHUMSSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192954B2

Procedure details

A mixture of 2-imidazolidinone (1.00 g, 11.6 mmol), 2-bromopyridine (3.40 mL, 34.8 mmol), copper powder (2.58 g, 40.7 mmol), CuCl (230 mg, 2.32 mmol), and KOAc (3.99 g, 40.7 mmol) in pyridine (10 mL) was heated at 60° C. for 18 h. The cooled mixture was partitioned between CHCl3 (100 mL) and 10% aqueous citric acid (50 mL). The aqueous layer was adjusted to pH 11 with 10 N aqueous NaOH, extracted with CHCl3 (3×100 mL), and these organic layers were combined and dried over Na2SO4, filtered, and concentrated under reduced pressure, to give the title compound in sufficient purity for use in the next step. MS: m/z=164 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
KOAc
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.58 g
Type
catalyst
Reaction Step One
Name
CuCl
Quantity
230 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].Br[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.CC([O-])=O.[K+]>N1C=CC=CC=1.[Cu].Cl[Cu]>[N:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[N:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(NCC1)=O
Name
Quantity
3.4 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
KOAc
Quantity
3.99 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
copper
Quantity
2.58 g
Type
catalyst
Smiles
[Cu]
Name
CuCl
Quantity
230 mg
Type
catalyst
Smiles
Cl[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled mixture was partitioned between CHCl3 (100 mL) and 10% aqueous citric acid (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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